molecular formula C9H11N3O2 B413858 N~1~-allyl-4-nitro-1,2-benzenediamine

N~1~-allyl-4-nitro-1,2-benzenediamine

Cat. No.: B413858
M. Wt: 193.2g/mol
InChI Key: MVWTWGBMQXGJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N¹-Allyl-4-nitro-1,2-benzenediamine (chemical formula: C₉H₁₂N₃O₂, molecular weight: 194.21 g/mol) is a nitro-substituted aromatic diamine featuring an allyl group on the N¹ position of the benzene ring. Its structure enables participation in cyclization, alkylation, and polymerization reactions, distinguishing it from simpler 1,2-benzenediamine derivatives.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.2g/mol

IUPAC Name

4-nitro-1-N-prop-2-enylbenzene-1,2-diamine

InChI

InChI=1S/C9H11N3O2/c1-2-5-11-9-4-3-7(12(13)14)6-8(9)10/h2-4,6,11H,1,5,10H2

InChI Key

MVWTWGBMQXGJQX-UHFFFAOYSA-N

SMILES

C=CCNC1=C(C=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

C=CCNC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N¹-Allyl-4-nitro-1,2-benzenediamine N¹-allyl, 4-nitro 194.21 Reactive allyl group; potential for imidazole synthesis
4-Nitro-o-phenylenediamine Unsubstituted amines, 4-nitro 153.13 Precursor for dyes; mutagenicity reported
N¹,N¹-Dimethyl-4-nitro-1,2-benzenediamine N¹-dimethyl, 4-nitro 181.19 Enhanced electron donation; improved stability
4-Bromo-1,2-benzenediamine 4-bromo, unsubstituted amines 187.03 Mutagenic; used in cross-coupling reactions
FC-98 (N¹-(4-fluorobenzyl)-4-methyl-1,2-benzenediamine) N¹-(4-fluorobenzyl), 4-methyl 244.28 Anticancer applications; fluorinated aromatic

Physicochemical Properties

  • Solubility : The allyl group increases lipophilicity, reducing water solubility compared to 4-nitro-o-phenylenediamine but enhancing solubility in organic solvents like DMSO (used for FC-98 in ).
  • Stability : Nitro groups confer thermal stability, but the allyl substituent may render the compound prone to oxidation or polymerization under acidic/oxidizing conditions.

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